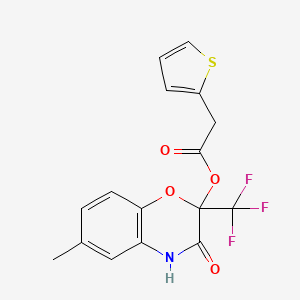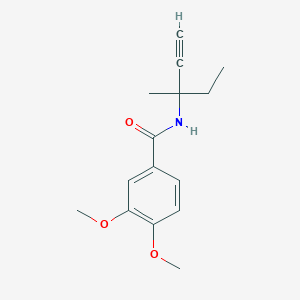![molecular formula C17H17N3O7S B4298834 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298834.png)
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid
概要
説明
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation and acetylation reactions to incorporate the sulfonyl and acetylamino groups, respectively. The final step involves the formation of the propanoic acid moiety through a series of condensation and hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow techniques, automated control systems, and rigorous purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can form strong interactions with protein active sites, while the nitro group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a nitro group.
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid distinguishes it from its analogs, imparting unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S/c1-11(21)18-13-5-7-15(8-6-13)28(26,27)19-16(10-17(22)23)12-3-2-4-14(9-12)20(24)25/h2-9,16,19H,10H2,1H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNZLYJYMFRCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)PHENYL]-N'-[3-(TRIFLUOROMETHYL)BENZOYL]UREA](/img/structure/B4298765.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE](/img/structure/B4298771.png)

![N-[(ADAMANTAN-1-YL)METHYL]-5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4298781.png)
![N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4298788.png)
![N-[(ADAMANTAN-1-YL)METHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4298794.png)
![8-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B4298805.png)

![3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID](/img/structure/B4298815.png)
![3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298821.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298831.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4298837.png)
![3-{[(2-fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298845.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B4298857.png)
